E3 ligase Ligand-Linker Conjugate 43

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

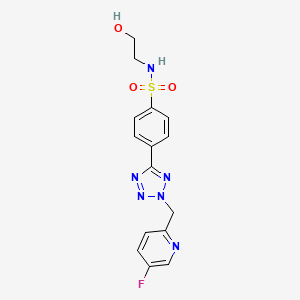

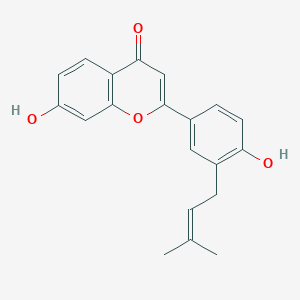

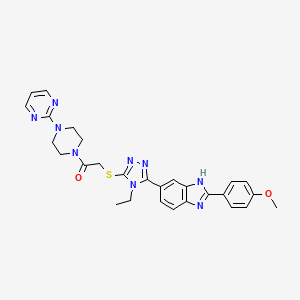

E3 ligase Ligand-Linker Conjugate 43: is a compound that plays a crucial role in the field of targeted protein degradation. It is a part of the proteolysis-targeting chimera (PROTAC) technology, which harnesses the cellular ubiquitin-proteasome system to degrade specific proteins. This compound consists of a ligand for the E3 ubiquitin ligase and a linker, which together facilitate the recruitment of the target protein to the E3 ligase, leading to its ubiquitination and subsequent degradation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of E3 ligase Ligand-Linker Conjugate 43 involves several steps. Initially, the ligand for the E3 ligase is synthesized, followed by the attachment of a linker. The linker is typically introduced using primary amines and DIPEA in DMF at elevated temperatures . The final conjugate is obtained through a series of purification steps to ensure the desired product’s purity and yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the required purity levels for pharmaceutical applications .

Análisis De Reacciones Químicas

Types of Reactions: E3 ligase Ligand-Linker Conjugate 43 undergoes various chemical reactions, including:

Substitution Reactions:

Oxidation and Reduction Reactions: These reactions may be employed during the synthesis of the ligand or linker to achieve the desired functional groups.

Common Reagents and Conditions:

Reagents: Primary amines, DIPEA, DMF, and other organic solvents.

Conditions: Elevated temperatures, controlled pH, and inert atmosphere to prevent unwanted side reactions.

Major Products: The major product of these reactions is the this compound, which is then used in further applications such as PROTACs .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, E3 ligase Ligand-Linker Conjugate 43 is used to study the mechanisms of protein degradation and to develop new methods for targeted protein degradation .

Biology: In biological research, this compound is employed to investigate the roles of specific proteins in cellular processes by selectively degrading them. This helps in understanding protein functions and interactions .

Medicine: In medicine, this compound is used in the development of novel therapeutics for diseases such as cancer. By targeting and degrading disease-causing proteins, it offers a new approach to treatment .

Industry: In the pharmaceutical industry, this compound is used in drug discovery and development. It helps in identifying potential drug targets and in the development of new drugs with improved efficacy and safety profiles.

Mecanismo De Acción

E3 ligase Ligand-Linker Conjugate 43 exerts its effects by forming a ternary complex with the target protein and the E3 ligase. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation and regulation within the cell .

Comparación Con Compuestos Similares

Thalidomide: Used as a ligand in some E3 ligase conjugates.

Cereblon Ligands: Commonly used in PROTACs for targeted protein degradation.

Uniqueness: E3 ligase Ligand-Linker Conjugate 43 is unique due to its specific ligand-linker combination, which provides high affinity and specificity for the target protein and E3 ligase. This results in efficient and selective protein degradation, making it a valuable tool in research and therapeutic applications .

Propiedades

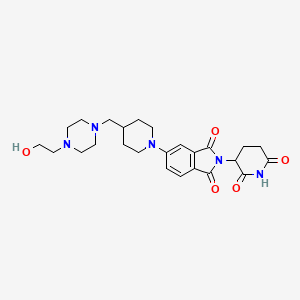

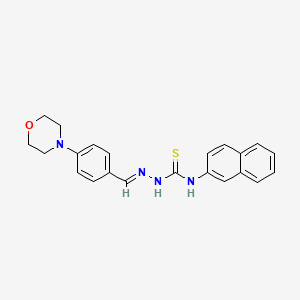

Fórmula molecular |

C25H33N5O5 |

|---|---|

Peso molecular |

483.6 g/mol |

Nombre IUPAC |

2-(2,6-dioxopiperidin-3-yl)-5-[4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]piperidin-1-yl]isoindole-1,3-dione |

InChI |

InChI=1S/C25H33N5O5/c31-14-13-27-9-11-28(12-10-27)16-17-5-7-29(8-6-17)18-1-2-19-20(15-18)25(35)30(24(19)34)21-3-4-22(32)26-23(21)33/h1-2,15,17,21,31H,3-14,16H2,(H,26,32,33) |

Clave InChI |

JYCXKXALNAZMBA-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)CN5CCN(CC5)CCO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

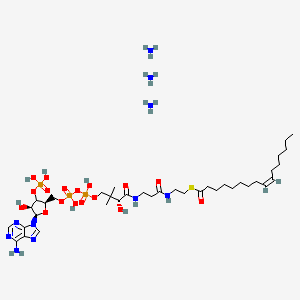

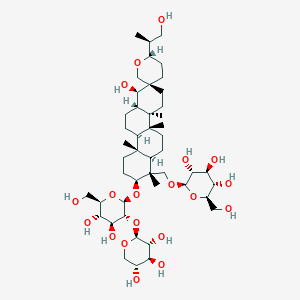

![(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid](/img/structure/B12369393.png)